REACTION_CXSMILES
|
[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[OH-].[Na+].CC1N2C(=O)NN=C2C=CC=1.[Na:24]>O>[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[Na:24] |f:1.2,6.7,^1:23,35|
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
N=1NC(N2C1C=CC=C2)=O
|
Name
|
|
Quantity
|
0.31 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
light yellow salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2N1C(NN2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80°
|
Type
|
TEMPERATURE
|
Details
|
The solution was then chilled at 5°
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 36.0 g
|
Type
|
CUSTOM
|
Details
|
Concentration of the mother liquors afforded an additional 8.3 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N=1NC(N2C1C=CC=C2)=O.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |